molecular formula C11H13NO3S B1616553 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid CAS No. 338409-62-4

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid

Cat. No. B1616553
CAS RN: 338409-62-4
M. Wt: 239.29 g/mol
InChI Key: RXHIHKOQEFDAFN-UHFFFAOYSA-N
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Description

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid, also known as 2-OA, is an organic compound belonging to the class of sulfonyl acids. It is a white solid that is soluble in water and other polar solvents. 2-OA has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Properties

The compound, 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid, has been explored in various synthetic and chemical property studies. In the field of organic chemistry, it has been involved in reactions yielding novel compounds with potential applications in material science and pharmaceuticals. For instance, studies have demonstrated its utility in synthesizing derivatives through reactions with organophosphorus compounds, highlighting its role in creating 3H-1,2-dithiole-3-thiones with nearly quantitative yields. Such compounds are valuable for their potential applications in materials science and as intermediates in pharmaceutical synthesis (Pedersen & Lawesson, 1974).

Applications in Chemiluminescence and Light Emission Studies

Another significant area of application is in the study of chemiluminescence, where derivatives of this compound have been synthesized and evaluated for their ability to emit light upon base-induced decomposition. These studies contribute to the development of new materials for sensors and imaging technologies, showcasing the compound's versatility beyond conventional chemical transformations. Notably, sulfanyl-substituted dioxetanes, derived from similar chemical frameworks, have demonstrated moderate light yields, providing insights into the design of new chemiluminescent materials (Watanabe et al., 2010).

Contribution to Multi-component Synthesis Techniques

Furthermore, the compound has been utilized in multi-component synthesis techniques, leading to the formation of complex molecules like 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. These methodologies exemplify the compound's utility in streamlining the synthesis of heterocyclic compounds, which are of great interest in drug discovery and development (Raja & Perumal, 2006).

Catalysis and Reaction Mechanisms

In catalysis, derivatives of 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid have been implicated in facilitating various chemical transformations, including the oxidation of alcohols to their corresponding aldehydes or ketones under mild conditions. Such studies not only expand our understanding of reaction mechanisms but also provide valuable catalysts for industrial and laboratory chemical processes (Mirjalili et al., 2003).

properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIHKOQEFDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353276
Record name {[2-(4-Methylanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid

CAS RN

338409-62-4
Record name {[2-(4-Methylanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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